1,3-Bis(3-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTXXNVWVOHVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352716 | |
| Record name | Urea, N,N'-bis(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16460-28-9 | |
| Record name | Urea, N,N'-bis(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(M-ANISYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 1,3 Bis 3 Methoxyphenyl Urea Analogues
Diverse Synthetic Routes to N,N'-Diaryl Ureas
The construction of the N,N'-diaryl urea (B33335) linkage can be achieved through various synthetic pathways, ranging from classical methods to more modern, greener approaches. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction scalability.
Classical and Modified Carbonylation Procedures
The most traditional method for synthesizing ureas involves the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547). nih.govasianpubs.org This process typically involves the reaction of an amine with phosgene to generate an isocyanate intermediate, which then reacts with a second amine to form the urea. nih.gov For symmetrical diaryl ureas like 1,3-bis(3-methoxyphenyl)urea, this can be a one-pot reaction where two equivalents of 3-methoxyaniline react with one equivalent of a phosgene source. A one-step synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction with triphosgene in the presence of triethylamine (B128534), followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate, resulting in a 72% yield. mdpi.com
Palladium-catalyzed oxidative carbonylation of amines offers a direct route to symmetrically disubstituted ureas. acs.org These reactions are typically carried out at elevated temperatures and pressures using a palladium catalyst, such as PdI2 with a KI cocatalyst, under a carbon monoxide and air atmosphere. acs.org The addition of CO2 has been shown to be beneficial in some cases, improving reactivity and yields. acs.org
Another approach utilizes S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of aliphatic amines in water. Symmetrical ureas are prepared by reacting the dithiocarbonate with the amine in a 1:2 molar ratio at 60°C. researchgate.net
| Carbonylation Method | Reagents | Key Features |
| Phosgene/Triphosgene | Amine, Phosgene/Triphosgene, Base | Classical method, generates isocyanate intermediate. nih.govmdpi.com |
| Palladium-Catalyzed | Amine, CO, O2, Pd Catalyst (e.g., PdI2/KI) | Direct carbonylation, high efficiency. acs.org |
| Dithiocarbonate | Amine, S,S-dimethyl dithiocarbonate | Phosgene substitute, aqueous conditions. researchgate.net |
Utilization of Isocyanate Surrogates in Urea Synthesis
Due to the hazardous nature of isocyanates, significant research has focused on the development of isocyanate surrogates. acs.orgorganic-chemistry.org These reagents allow for the in situ generation of isocyanates or provide an equivalent reactive species under milder and safer conditions.
Formamides have emerged as effective isocyanate surrogates in ruthenium-catalyzed dehydrogenative coupling reactions. acs.orgorganic-chemistry.org This method offers a highly atom-efficient route to ureas, with hydrogen gas as the only byproduct. organic-chemistry.org The reaction mechanism involves the catalytic generation of an isocyanate intermediate that is trapped by the catalyst, preventing side reactions. organic-chemistry.org
Carbamoylimidazoles, which can be prepared from the reaction of primary amine salts with carbonyldiimidazole (CDI), are stable, crystalline reagents that act as masked isocyanate equivalents. acs.org They react with various nucleophiles, including amines, to form ureas in good yields. acs.org
3-Substituted dioxazolones serve as precursors for the in situ generation of isocyanate intermediates under mild heating in the presence of a base like sodium acetate (B1210297). tandfonline.com This phosgene- and metal-free method allows for the synthesis of unsymmetrical arylureas with good chemoselectivity. tandfonline.com
Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements are also employed to generate isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively, which can then be trapped by amines to form ureas. nih.govorganic-chemistry.org
| Isocyanate Surrogate | Precursor | Key Features |
| Formamides | Formamide, Amine, Ru-catalyst | Atom-efficient, releases H2 as byproduct. acs.orgorganic-chemistry.org |
| Carbamoylimidazoles | Amine salt, Carbonyldiimidazole (CDI) | Stable, crystalline reagents. acs.org |
| 3-Substituted Dioxazolones | Dioxazolone, Amine, Base (e.g., NaOAc) | Phosgene- and metal-free. tandfonline.com |
| Rearrangement Precursors | Carboxylic acids, Amides, Hydroxamic acids | In situ isocyanate generation via Curtius, Hofmann, or Lossen rearrangement. nih.gov |
Catalyst-Free and Green Chemistry Approaches to Diaryl Ureas
In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for urea synthesis have been developed. A notable example is the reaction of amines with potassium isocyanate in water. rsc.orgresearchgate.net This method is operationally simple, scalable, and avoids the use of organic solvents and catalysts, with products often isolated by simple filtration. rsc.orgresearchgate.net
Solvent-free, microwave-assisted synthesis has also been explored. For instance, the reaction of N-monosubstituted hydroxylamines with isocyanates over a solid support like MgO under microwave irradiation provides a rapid route to ureas. nih.gov The use of high-temperature water (HTW) can promote the aquathermolysis of urea, generating ammonia (B1221849) in situ for multicomponent reactions to form nitrogen-containing heterocycles. rsc.org
The use of cyanamide (B42294) as a building block offers another green route. N,N-dibenzyl ureas can be synthesized in a two-step, metal- and ligand-free process where dibenzyl cyanamide is first formed and then oxidized with hydrogen peroxide. rsc.org
| Green Chemistry Approach | Reagents | Key Features |
| Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Catalyst-free, simple workup. rsc.orgresearchgate.net |
| Microwave-Assisted | Amine/Hydroxylamine, Isocyanate, Solid Support (e.g., MgO) | Rapid, solventless conditions. nih.gov |
| High-Temperature Water | Urea, Other reactants | Urea as an ammonia source. rsc.org |
| Cyanamide Route | Cyanamide, Benzyl bromide, H2O2 | Metal- and ligand-free. rsc.org |
Regioselective Synthesis and Isomer Control in Methoxy-Substituted Systems
The synthesis of this compound specifically requires the regioselective introduction of two 3-methoxyphenyl (B12655295) groups. This is typically achieved by starting with 3-methoxyaniline as the precursor. In classical phosgene-based methods, the reaction of two equivalents of 3-methoxyaniline with a carbonyl source will directly yield the desired symmetrical product.
For unsymmetrical methoxy-substituted diaryl ureas, a stepwise approach is necessary. One method involves the Pd-catalyzed C-N cross-coupling of a protected urea (e.g., benzylurea) with an aryl halide, followed by deprotection and a second C-N coupling with a different aryl halide. mit.eduacs.orgnih.gov This allows for precise control over the substitution pattern on each aryl ring. mit.edu The regioselectivity of the C-N coupling is dictated by the position of the halide on the aromatic ring.
In methoxy-substituted systems, controlling the regioselectivity of electrophilic substitution reactions on the urea itself can be challenging. However, methods for the regioselective synthesis of related heterocyclic structures, such as imidazolidin-2-ones from urea derivatives, have been developed and rationalized through quantum chemistry calculations. mdpi.com
Precursor Design and Reaction Optimization Strategies
The design of precursors is fundamental to the successful synthesis of this compound and its analogues. The primary precursor is 3-methoxyaniline. For unsymmetrical analogues, one might use 3-methoxyaniline and another substituted aniline.
Reaction optimization is crucial for maximizing yield and purity. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. While dichloromethane (B109758) is often used for triphosgene reactions, greener solvents like water are being explored. rsc.orgresearchgate.net
Base: In many urea syntheses, a base is required to neutralize acidic byproducts. The choice of base, from organic amines like triethylamine to inorganic bases like potassium carbonate, can influence the reaction outcome. mit.edumdpi.com
Temperature: Reaction temperatures can range from room temperature for highly reactive species to elevated temperatures for catalyzed reactions. acs.orgresearchgate.net Lowering the temperature can sometimes prevent thermal decomposition of the product. mit.edunih.gov
Catalyst Loading: In catalyzed reactions, optimizing the catalyst loading is essential for balancing reaction efficiency and cost. nih.gov
A study on the synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C-N coupling optimized various parameters. They found that Cs2CO3 was the most efficient base and that lowering the reaction temperature from 85 °C to 60 °C prevented product decomposition, increasing the yield. mit.edunih.gov
Purification Methodologies for Advanced Chemical Purity
Achieving high purity of this compound and its analogues is critical, especially for applications in materials science and medicinal chemistry. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize out. Solvents like ethanol (B145695) are often effective. ajgreenchem.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A solvent system (eluent) is chosen to selectively move the desired compound through the column, separating it from impurities. uva.nl
Filtration: In cases where the product precipitates from the reaction mixture in high purity, simple filtration can be sufficient for isolation. This is often the case in aqueous syntheses or when using specific isocyanate surrogates that lead to clean product formation. tandfonline.comrsc.org
Preparative RP-HPLC: For achieving very high purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. This technique is particularly useful for removing closely related impurities, such as symmetrical urea byproducts in the synthesis of unsymmetrical ureas. researchgate.net
Advanced Structural Characterization and Conformational Analysis of 1,3 Bis 3 Methoxyphenyl Urea Frameworks
Single-Crystal X-ray Diffraction Studies for Solid-State Architectures
While specific single-crystal X-ray diffraction data for 1,3-bis(3-methoxyphenyl)urea is not prominently available in the surveyed literature, a comprehensive understanding of its solid-state architecture can be inferred from detailed studies of its isomers and closely related analogs, such as thiourea (B124793) derivatives. These analogs provide a robust model for predicting the molecular conformation, crystal packing, and key intermolecular interactions.
In the solid state, diaryl ureas typically adopt a conformation where the central urea (B33335) moiety (N-C(O)-N) is nearly planar due to amide-type resonance. The two aryl substituents are positioned relative to this plane. Based on analyses of related structures, the methoxyphenyl rings in this compound are expected to adopt a conformation where they are twisted out of the urea plane. The packing in the crystal lattice is anticipated to be dominated by hydrogen bonding, leading to highly organized supramolecular structures. core.ac.uk These structures often manifest as one-dimensional tapes or centrosymmetric dimers, which then arrange into a three-dimensional lattice influenced by weaker interactions. core.ac.uk
The primary and most dominant intermolecular interaction in the crystal structure of diaryl ureas is the hydrogen bond between the N-H donor and the carbonyl oxygen (C=O) acceptor. It is highly probable that this compound forms robust N–H⋯O hydrogen bonds. These interactions typically result in the formation of a centrosymmetric R²₂(8) graph-set motif, where two molecules are linked into a dimer. researchgate.netnih.gov This is a characteristic feature observed in many urea and thiourea derivatives. nih.govresearchgate.net
Beyond the strong N–H⋯O bonds, weaker interactions are also expected to play a role. In related thiourea structures, N–H⋯S bonds are prevalent, and in some cases, N–H⋯π interactions involving an N-H donor and an aromatic ring of an adjacent molecule are also observed. researchgate.netnih.gov The presence of the methoxy (B1213986) group's oxygen atom could also lead to its participation as a hydrogen bond acceptor in certain packing arrangements, although the urea carbonyl is a much stronger acceptor.
The table below presents dihedral angle data from related diaryl urea and thiourea compounds, which can be used to estimate the expected values for this compound. The variation in these angles highlights the conformational adaptability of the urea framework.
| Compound | Dihedral Angle between Rings (°) | Dihedral Angles between Urea/Thiourea Plane and Rings (°) | Reference |
| 1,3-Bis(2-methoxyphenyl)thiourea | 56.83 (4) | 59.80 (5) and 73.41 (4) | researchgate.netnih.gov |
| 1-(3-Methoxyphenyl)-3-(4-methylbenzoyl)thiourea | 48.3 (1) | Not specified | researchgate.net |
| 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea | 37.49 (6) | 81.41 (7) and 44.12 (7) | iucr.org |
| 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 56.92 (9) | Not applicable | scispace.com |
This interactive table provides comparative data from related molecular structures.
Solution-State Spectroscopic Techniques for Dynamic and Ensemble Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of this compound in solution. The spectra provide insights into the average conformation and the kinetics of processes such as proton exchange.
The chemical shifts of the N-H protons in diaryl ureas are particularly informative. These signals are highly sensitive to the solvent environment, concentration, and temperature. acs.orgnih.gov This sensitivity arises from the protons' involvement in dynamic hydrogen-bonding equilibria with solvent molecules or other urea molecules. In aprotic solvents like DMSO-d₆, the N-H protons typically appear as distinct singlets at different chemical shift positions, whereas in protic solvents like methanol-d₄, these signals may broaden or disappear entirely due to rapid exchange with the solvent's hydroxyl protons. acs.orgnih.gov The upfield shift of aromatic signals upon aggregation can also suggest aryl stacking in solution. sc.edu
The ¹H NMR spectrum is expected to show a characteristic signal for the methoxy group (–OCH₃) protons, typically as a singlet. The aromatic protons on the phenyl rings will exhibit complex splitting patterns due to their respective electronic environments and spin-spin coupling.
The table below summarizes the expected ¹H NMR chemical shifts for this compound based on data from analogous compounds.
| Proton Type | Expected Chemical Shift (ppm) in DMSO-d₆ | Notes | Reference |
| N-H (Urea) | 8.0 - 10.6 | Highly variable; sensitive to solvent, concentration, and temperature. Often appears as two distinct signals for the two N-H protons. | acs.orgmdpi.comnih.govmdpi.com |
| Ar-H (Aromatic) | 6.6 - 7.5 | Complex multiplet patterns. | mdpi.comnih.gov |
| -OCH₃ (Methoxy) | ~3.7 | Typically a sharp singlet. | mdpi.comnih.govnih.gov |
This interactive table summarizes typical chemical shifts observed for the functional groups in this compound and related structures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Hydrogen Bonding Detection
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the intermolecular forces, particularly hydrogen bonding, within the crystal lattice of this compound. The vibrational modes of the urea core (NH-CO-NH), the methoxy groups (-OCH₃), and the benzene (B151609) rings are sensitive to their chemical environment.
The key vibrational signatures for this compound can be assigned to specific molecular motions. In the solid state, the N-H stretching vibrations are particularly indicative of hydrogen bonding. For diaryl ureas, these typically appear as strong, often broad, bands in the IR spectrum in the region of 3200-3400 cm⁻¹. The presence of multiple bands or a broad envelope in this region suggests that the N-H groups are acting as hydrogen bond donors. For instance, in a related methoxyphenyl urea derivative, N-H stretching vibrations were observed at 3273 cm⁻¹ and 3134 cm⁻¹, characteristic of a hydrogen-bonded urea group. mdpi.com In phenylurea, the N-H stretching band is observed at 3439 cm⁻¹ in the IR spectrum. scirp.org
The carbonyl (C=O) stretching vibration, known as the Amide I band, is another crucial indicator of hydrogen bonding. In the absence of hydrogen bonding, this band would appear at higher wavenumbers. However, when the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond weakens, and its stretching frequency shifts to a lower wavenumber (a red shift). For solid-state ureas, this band is typically strong in the IR spectrum and appears in the 1630-1680 cm⁻¹ range. scirp.org For example, a study on phenylurea located the C=O stretching mode at 1655 cm⁻¹ in the IR and 1658 cm⁻¹ in the Raman spectrum. scirp.org The significant lowering from the ~1700 cm⁻¹ value expected for a free carbonyl group provides strong evidence for its participation in N-H···O=C hydrogen bonds.
Other important vibrational modes include the N-H in-plane bending (Amide II band), typically coupled with C-N stretching, which appears in the 1500-1580 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching modes typically produce a series of bands in the 1400-1610 cm⁻¹ range. The methoxy group introduces characteristic vibrations, including the C-H stretching of the methyl group (~2850-2960 cm⁻¹) and the strong C-O-C asymmetric and symmetric stretching bands, expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
The complementary nature of IR and Raman spectroscopy is vital. While polar groups like C=O and N-H give strong IR signals, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. A comprehensive analysis using both techniques, supported by computational methods like Density Functional Theory (DFT), would allow for a complete assignment of the vibrational modes. acs.orgresearchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| ν(N-H) | Urea N-H Stretch | 3200 - 3400 | IR (strong, broad) |
| ν(C-H) | Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (medium) |
| ν(C-H) | Methoxy -CH₃ Stretch | 2850 - 2960 | IR/Raman (medium) |
| ν(C=O) (Amide I) | Urea C=O Stretch | 1630 - 1680 | IR (strong), Raman (medium) |
| δ(N-H) (Amide II) | Urea N-H Bend / C-N Stretch | 1500 - 1580 | IR (strong) |
| ν(C=C) | Aromatic Ring Stretch | 1400 - 1610 | IR/Raman (variable) |
| νₐₛ(C-O-C) | Methoxy Asymmetric Stretch | ~1250 | IR (strong) |
| νₛ(C-O-C) | Methoxy Symmetric Stretch | ~1040 | IR (strong) |
Note: ν = stretching, δ = bending; νₐₛ = asymmetric stretch, νₛ = symmetric stretch. These are approximate ranges based on data from analogous compounds.
Hirshfeld Surface Analysis for Detailed Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecular crystal. nih.gov This technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are crucial for understanding the crystal packing.
For this compound, a Hirshfeld analysis would be based on its single-crystal X-ray diffraction data. The d_norm map uses a red-white-blue color scheme: red spots indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas show contacts longer than the van der Waals radii. nih.gov
The analysis is further quantified using 2D fingerprint plots, which plot the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). These plots provide a percentage contribution for each type of intermolecular contact.
Given the functional groups in this compound, the dominant intermolecular contacts are expected to be H···H, C···H/H···C, and O···H/H···O interactions.
H···H contacts arise from the interactions between hydrogen atoms on the peripheries of adjacent molecules and typically constitute the largest portion of the Hirshfeld surface area in organic molecules. For a related bis-methoxy compound, H···H interactions accounted for 65.4% of the total surface. nih.gov
O···H/H···O contacts are of particular importance as they directly represent the crucial N-H···O=C hydrogen bonds that form the primary structural motif in most ureas. They appear as distinct sharp spikes in the 2D fingerprint plot. These contacts would also include weaker C-H···O interactions involving the methoxy oxygen atoms. In a similar structure, these contacts contributed 12.3% to the surface area. nih.gov
The presence of the methoxy groups and two phenyl rings per molecule provides a large surface area for these van der Waals and weaker C-H···π interactions, which work in concert with the strong directional hydrogen bonds to define the final three-dimensional supramolecular architecture.
Table 2: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis
| Contact Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | Interactions between hydrogen atoms | 50 - 65% |
| C···H / H···C | Interactions involving aromatic rings (C-H···π) | 20 - 38% |
| O···H / H···O | N-H···O hydrogen bonds and C-H···O interactions | 5 - 15% |
| N···H / H···N | Direct contacts involving nitrogen atoms | < 5% |
| C···C | π-π stacking interactions | < 5% |
Note: These percentages are predictions based on published data for structurally similar compounds containing methoxyphenyl and urea functionalities. nih.govnih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena Mediated by 1,3 Bis 3 Methoxyphenyl Urea Scaffolds
Design Principles for Anion and Ion-Pair Receptors Based on Urea (B33335) Derivatives
The design of synthetic receptors for anions and ion pairs is a challenging endeavor due to the diverse geometries, high solvation energies, and pH sensitivity of anionic species. nih.gov A successful receptor must possess a binding site with a complementary size, shape, and electronic character to the target guest. Urea derivatives have proven to be excellent candidates for anion recognition due to the strong and directional hydrogen bonds they can form. nih.govrsc.org
Key design principles for urea-based receptors include:
Preorganization: The receptor should ideally exist in a conformation that requires minimal reorganization upon binding to the guest. This reduces the entropic penalty of complexation. researchgate.net
Complementarity: The spatial arrangement of the hydrogen bond donor sites within the receptor should match the geometry of the anion's hydrogen bond acceptor sites. researchgate.net
Electronic Tuning: The acidity of the urea N-H protons, and thus the strength of the hydrogen bonds, can be modulated by introducing electron-withdrawing or electron-donating substituents on the aryl rings. vu.nl
For ion-pair recognition, a common strategy involves incorporating a second binding site capable of interacting with the cation. nih.gov This can be achieved by integrating functionalities like crown ethers or polyether chains into the receptor's structure, which can coordinate with alkali metal cations. nih.govresearchgate.net The simultaneous binding of both the cation and the anion can lead to a cooperative effect, resulting in a significant enhancement of the binding affinity for the ion pair compared to the individual ions. nih.govacs.org
Hydrogen Bonding as a Primary Motif in Molecular Recognition
Hydrogen bonding is a cornerstone of molecular recognition, playing a critical role in the stabilization of host-guest complexes. mdpi.com The urea group, with its two N-H protons acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor, is an ideal motif for this purpose. mdpi.comnih.gov These interactions are highly directional, contributing to the selectivity of the receptor. mdpi.com
The strength of the hydrogen bonds formed by urea derivatives can be substantial, with gas-phase interaction energies ranging from -6.0 to -32.0 kcal/mol. mdpi.com In solution, the binding is influenced by the solvent, with less polar solvents generally favoring stronger interactions. The acidity of the N-H protons is a key determinant of the hydrogen bond donor strength. This acidity can be enhanced by attaching electron-withdrawing groups to the urea scaffold, which increases the positive charge on the N-H groups. vu.nl Conversely, electron-donating groups can decrease the acidity.
In the context of 1,3-diaryl ureas, such as 1,3-bis(3-methoxyphenyl)urea, steric factors can also influence the hydrogen-bonding capabilities. vu.nl The conformation of the molecule can affect the accessibility of the N-H protons for interaction with a guest species.
Recognition of Anionic Species
The ability of this compound and related structures to recognize and bind various anions has been a subject of considerable research. This recognition is primarily driven by the formation of hydrogen bonds between the urea N-H protons and the anionic guest.
Halide Anion Binding Selectivity (e.g., Chloride, Fluoride)
Urea-based receptors have demonstrated the ability to bind halide anions. researchgate.net The selectivity for different halides is often influenced by a combination of factors, including the basicity of the anion and its size. Generally, the binding affinity follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov
In some cases, the addition of excess fluoride (B91410) can lead to the deprotonation of the urea N-H protons. researchgate.net This is attributed to the high stability of the resulting [HF₂]⁻ self-complex. researchgate.net NMR titration studies are a common method for investigating these binding events, although the addition of certain anions like fluoride can cause broadening of the N-H resonances, making the determination of binding constants challenging. nih.gov
Oxoanion Recognition and Binding Affinities (e.g., Acetate (B1210297), Phosphate (B84403), Nitrate, Sulfate)
Urea scaffolds are particularly effective at binding oxoanions due to the ability of the two N-H groups to form a bifurcated hydrogen bond with one of the oxygen atoms of the anion. researchgate.net The strength of this interaction is directly related to the basicity of the oxoanion. researchgate.net For instance, 1,3-bis(4-nitrophenyl)urea (B30264) exhibits binding affinities that decrease with the decreasing basicity of the anion: CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻ > NO₂⁻ > HSO₄⁻ > NO₃⁻. acs.org
Studies on various urea-based receptors have shown good affinity for a range of oxoanions, including acetate, phosphate, and sulfate (B86663). researchgate.netacs.orgnd.edu The binding affinity can be significantly enhanced by incorporating features that lead to cooperative binding. For example, the introduction of a Lewis acid coordinated to the urea carbonyl oxygen can polarize the urea group, strengthening the hydrogen bonds to the anion. nd.edu
The table below presents binding constant data for a bis-urea receptor with various oxoanions, illustrating the selectivity observed.
| Anion | Binding Constant (Kₐ, M⁻¹) |
| Dihydrogen Phosphate (H₂PO₄⁻) | High |
| Hydrogen Sulfate (HSO₄⁻) | Moderate |
| Nitrate (NO₃⁻) | Low |
| Perchlorate (ClO₄⁻) | Low |
| Data derived from studies on similar bis-urea clefts, showing a general trend. nih.gov |
Cooperative Mechanisms in Ion-Pair Recognition
A significant advancement in receptor design has been the development of ditopic and tritopic receptors capable of binding both an anion and a cation simultaneously, a process known as ion-pair recognition. nih.govnih.gov This often leads to a positive cooperative effect, where the binding of one ion enhances the binding of the other. nih.gov
In the context of urea-based receptors, this is typically achieved by incorporating a cation-binding motif, such as a polyether chain, into the structure. nih.govresearchgate.net The anion is recognized by the hydrogen bonds from the urea groups, while the cation interacts with the oxygen atoms of the polyether spacer. nih.govresearchgate.net This cooperative binding has been demonstrated for alkali metal-acetate salts, where the presence of the cation significantly enhances the binding of the acetate anion. nih.govacs.org
Molecular modeling studies have provided insights into the structure of these ion-pair complexes, showing the anion held by strong hydrogen bonds from the urea sites and the cation nestled within the polyether loop. nih.govresearchgate.net The cooperativity factor, which quantifies the enhancement in binding, can be substantial, indicating a strong synergistic effect between the two binding sites. acs.org
Host-Guest Complexation Studies
The formation of host-guest complexes between urea-based receptors and various guest species is a central theme in this area of supramolecular chemistry. nih.gov Spectroscopic techniques, particularly ¹H NMR titration, are invaluable tools for studying these complexation events in solution. By monitoring the changes in the chemical shifts of the urea N-H protons upon addition of a guest, it is possible to determine the stoichiometry of the complex and calculate the association constant (Kₐ), which is a measure of the binding strength. nih.gov
For example, the complexation of this compound derivatives with anions results in a downfield shift of the N-H proton signals in the ¹H NMR spectrum, indicative of hydrogen bond formation. acs.org The magnitude of this shift can often be correlated with the strength of the interaction. rsc.org
In addition to anion binding, urea-containing hosts have also been shown to form complexes with ammonium (B1175870) and alkylammonium ions. ru.nl The presence of methoxy (B1213986) groups on the aryl rings, as in this compound, can significantly enhance the binding affinity for these cationic guests compared to non-substituted analogues. ru.nl
The table below summarizes the types of host-guest complexes formed by urea-based receptors and the primary interactions involved.
| Guest Species | Primary Interaction | Key Features of the Complex |
| Halide Anions (e.g., Cl⁻, F⁻) | Hydrogen Bonding | Selectivity often follows basicity; potential for deprotonation with excess F⁻. researchgate.netnih.gov |
| Oxoanions (e.g., Acetate, Phosphate) | Bifurcated Hydrogen Bonding | Strong interaction with Y-shaped carboxylates and tetrahedral oxoanions. researchgate.netnih.gov |
| Ion Pairs (e.g., Alkali Metal Acetates) | Cooperative Hydrogen Bonding and Cation-Dipole Interactions | Simultaneous binding of cation and anion leads to enhanced affinity. nih.govacs.org |
| Ammonium and Alkylammonium Ions | Hydrogen Bonding and Cation-π Interactions | Methoxy groups can enhance binding strength. ru.nl |
Binding Affinity Determination and Thermodynamic Parameters
The capacity of a diaryl urea scaffold to act as a receptor is fundamentally governed by its binding affinity for a given substrate, a parameter quantified by the association constant (Kₐ). This affinity is driven by the thermodynamics of the non-covalent interactions formed between the host and guest. For urea-based receptors, the primary interaction involves hydrogen bonding between the acidic N-H protons of the urea and an electron-rich site on the guest, typically an anion.
While specific thermodynamic data for this compound are not extensively documented in the reviewed literature, the behavior of analogous bis-urea receptors provides a robust framework for understanding its potential capabilities. Studies on various diaryl ureas demonstrate that the acidity of the N-H protons is a critical factor; electron-withdrawing substituents on the aryl rings enhance acidity and lead to stronger binding. biointerfaceresearch.com Conversely, electron-donating groups like the methoxy (-OCH₃) group in this compound are expected to decrease the N-H acidity compared to non-substituted or nitro-substituted analogues, likely resulting in more modest binding affinities.
The position of the substituent also plays a role. Research on the reactivity of related bis(methoxyphenyl)urea isomers has shown that the meta-position of the methoxy group can lead to different electronic and steric effects compared to ortho- or para-positions. For instance, in a catalyzed N-methylation reaction, 1,3-bis(meta-methoxyphenyl)urea showed retarded reactivity compared to its para-substituted counterpart, achieving a 76% yield versus 95% for the para-isomer under similar conditions. chemrxiv.org This suggests that electronic and steric factors originating from the meta-methoxy position measurably influence the chemical environment of the urea core.
Table 1: Comparison of product yields for the catalytic N-methylation of different methoxy-substituted diaryl ureas, indicating the influence of substituent position on reactivity. Data sourced from ChemRxiv. chemrxiv.org
Binding affinities are typically determined using techniques such as ¹H NMR or UV-Vis titrations, where changes in the host's spectral properties are monitored upon incremental addition of a guest. The resulting data can be fitted to binding isotherms to calculate Kₐ and subsequently the Gibbs free energy of binding (ΔG = -RT ln Kₐ). Full thermodynamic characterization, including enthalpy (ΔH) and entropy (ΔS) of binding, can be achieved through methods like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the association constant (van't Hoff analysis). These parameters reveal whether the binding is enthalpically driven (due to strong bond formation) or entropically driven (often due to solvent release). For most urea-anion interactions, the process is predominantly enthalpic. rsc.org
Stoichiometric Investigations of Receptor-Substrate Complexes
Determining the stoichiometry of a receptor-substrate complex—the ratio in which the host and guest molecules associate—is crucial for understanding its structure and binding mode. For bis-urea receptors, a 1:1 host-to-guest stoichiometry is overwhelmingly common, particularly when binding simple spherical or tetrahedral anions.
The most widely used technique for determining stoichiometry in solution is the continuous variation method, or Job's plot. bohrium.com In this experiment, a series of solutions is prepared where the total molar concentration of the host and guest is kept constant, but their mole fractions are varied. A physical property that changes upon complexation, such as UV-Vis absorbance or fluorescence intensity at a specific wavelength, is plotted against the mole fraction of one component. The maximum (or minimum) of this plot corresponds to the stoichiometry of the most abundant complex in solution.
Alternatively, data from ¹H NMR or UV-Vis titrations can be fitted to various binding models (e.g., 1:1, 1:2, 2:1). The model that provides the best fit to the experimental data, often judged by the randomness of the residuals, is taken to represent the stoichiometry of the complex. acs.org For example, titration curves for urea-functionalized cryptands binding various carboxylate anions were found to be consistent with a 1:1 binding model. acs.orgnih.gov While powerful, it has been noted that the Job plot method should be used with caution in supramolecular systems where binding affinities are moderate, as it can sometimes provide ambiguous or false results. acs.org In such cases, analysis of titration data is preferred.
Given the bidentate hydrogen-bonding capability of the this compound scaffold, it is expected to form 1:1 complexes with suitable anionic guests that can accept two hydrogen bonds simultaneously, such as carboxylates or dihydrogen phosphate.
Mechanistic Insights into Binding Events
The mechanism of molecular recognition by this compound is predicated on the formation of specific, directed non-covalent interactions. The primary binding event involves the donation of two hydrogen bonds from the urea N-H groups to an anionic guest. The geometry of the urea group directs these N-H bonds to be convergent, creating a well-defined binding pocket for the substrate.
A significant mechanistic consideration for diaryl ureas is the potential for intramolecular interactions that can compete with guest binding. In this compound, the aryl C-H bonds ortho to the urea linkage can potentially form weak intramolecular C-H···O hydrogen bonds with the urea's carbonyl oxygen. worktribe.com This interaction can increase the planarity of the aryl-urea connection but also reduces the hydrogen bond basicity of the carbonyl oxygen. More importantly, it creates steric hindrance around the binding site, which can negatively impact the formation of the intermolecular N-H···anion hydrogen bonds required for guest recognition. worktribe.com
Furthermore, the self-association of urea molecules is a critical competing process. Urea groups have a strong tendency to form intermolecular N-H···O=C hydrogen bonds with each other, leading to the formation of dimers or larger aggregates. mdpi.com This self-assembly can reduce the effective concentration of monomeric receptors available to bind a guest molecule. The binding event, therefore, often involves a dynamic equilibrium between the self-associated state and the host-guest complex. The presence of a strongly binding guest is required to disrupt the urea-urea interactions and shift the equilibrium towards the receptor-substrate complex.
Self-Assembly Processes and Formation of Supramolecular Architectures
Beyond binding external guests, this compound possesses the intrinsic ability to self-assemble into well-ordered, higher-order supramolecular structures. This process is primarily driven by the same intermolecular N-H···O=C hydrogen bonds that are responsible for guest recognition. The most fundamental and ubiquitous self-assembly motif for simple bis-ureas is the "α-tape," a one-dimensional, flat, ribbon-like structure. acs.org In this arrangement, each urea molecule forms two bifurcated hydrogen bonds with two neighboring molecules, creating a robust and linear polymer-like chain.
These α-tapes can then associate through weaker van der Waals forces or π-π stacking between the aromatic side groups to form more complex architectures. Crystal structure analyses of numerous bis-ureas reveal that these tapes often organize into lamellar, "brick-wall" structures. acs.org The precise packing is dictated by the nature and conformation of the spacer connecting the two urea groups and the substituents on the aryl rings.
Theoretical and Computational Chemistry Investigations of 1,3 Bis 3 Methoxyphenyl Urea
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has become a standard method for accurately predicting the properties of organic molecules. By approximating the electron density of a system, DFT calculations can provide deep insights into the ground-state geometry, electronic structure, and vibrational dynamics of 1,3-Bis(3-methoxyphenyl)urea.
The geometric optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), reveals the molecule's most stable three-dimensional structure. nih.gov The central urea (B33335) moiety (-NH-CO-NH-) is generally planar due to resonance, which imparts a partial double bond character to the C-N bonds. The key degrees of freedom in the molecule are the rotations around the C-N bonds, defined by two crucial dihedral angles between the urea plane and the two 3-methoxyphenyl (B12655295) rings.
The conformational landscape of diaryl ureas is characterized by different arrangements of the aryl substituents relative to the carbonyl group. For this compound, the phenyl rings can adopt various orientations. Computational studies on similar bis-aryl ureas and thioureas indicate that the molecule can exist in several conformations with small energy differences between them. The rotation of the aromatic rings is influenced by steric hindrance and potential intramolecular hydrogen bonds. The methoxy (B1213986) groups at the meta-position are not expected to cause significant steric clash, allowing for a relatively flexible structure. Optimized geometric parameters for molecules with similar structures have been extensively calculated and provide a reference for the expected values in this compound. researchgate.net
Table 1: Typical Calculated Geometric Parameters for Diaryl Urea Structures This table presents representative data from DFT calculations on analogous structures to illustrate expected values for this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C=O | ~1.25 Å | |
| C-N (urea) | ~1.38 Å | |
| N-C (aryl) | ~1.42 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Bond Angles (°) | ||
| N-C-N | ~117° | |
| C-N-C | ~125° | |
| O=C-N | ~121° | |
| Dihedral Angles (°) | ||
| C-N-C-C (Ring 1) | Variable (30-60°) | |
| C-N-C-C (Ring 2) | Variable (30-60°) |
Data synthesized from studies on similar urea and thiourea (B124793) derivatives. nih.gov
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic transitions. acs.org
For aromatic ureas, the HOMO is typically a π-orbital with significant electron density distributed across the urea unit and the electron-rich phenyl rings. The LUMO is usually a π*-antibonding orbital, primarily located over the aromatic rings. DFT calculations for analogous compounds provide insight into the expected electronic characteristics. researchgate.netresearchgate.net
The charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would show a region of high electron density (negative potential, typically colored red) around the carbonyl oxygen atom, making it a primary hydrogen bond acceptor site. Conversely, regions of low electron density (positive potential, blue) would be located around the N-H protons, identifying them as key hydrogen bond donor sites. This charge polarization is fundamental to the molecule's ability to engage in intermolecular interactions.
Table 2: Representative Frontier Orbital Energies for Aryl Urea Derivatives This table contains illustrative data based on DFT calculations for compounds containing methoxyphenyl urea moieties.
| Property | Calculated Value | Significance |
| E(HOMO) | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | ~ -0.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.1 eV | Indicates chemical stability and reactivity. researchgate.net |
Values are representative and synthesized from literature on related methoxyphenyl derivatives. acs.orgresearchgate.net
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations by computing the second derivatives of the energy with respect to atomic displacements. These simulations are powerful for assigning experimental spectral bands to specific molecular motions. Potential Energy Distribution (PED) analysis is a computational technique used to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal vibrational mode. researchgate.net
For this compound, key vibrational modes include:
N-H Stretching: Typically appears as a strong band in the IR spectrum around 3300-3400 cm⁻¹. Its position is sensitive to hydrogen bonding. mdpi.com
C=O Stretching (Amide I band): A very strong and characteristic absorption in the IR spectrum, usually found between 1640 and 1680 cm⁻¹. acs.org
N-H Bending coupled with C-N Stretching (Amide II band): Found in the 1550-1600 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range.
C-O-C Asymmetric Stretching: A strong band typically observed near 1250 cm⁻¹.
Comparing the computed spectrum with experimental data allows for a detailed and accurate assignment of the molecule's vibrational signatures. researchgate.net
Table 3: Predicted Principal Vibrational Frequencies and Assignments for this compound Based on typical values from DFT/PED analysis of similar aromatic ureas.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| ν(N-H) | ~3350 | Symmetric & Asymmetric N-H stretching |
| ν(C-H) aromatic | ~3050 | Aromatic C-H stretching |
| ν(C=O) Amide I | ~1660 | Carbonyl stretching |
| δ(N-H) Amide II | ~1580 | N-H bending coupled with C-N stretching |
| ν(C=C) aromatic | ~1590, 1490 | Aromatic ring stretching |
| νas(C-O-C) | ~1250 | Asymmetric C-O-C ether stretching |
| νs(C-O-C) | ~1040 | Symmetric C-O-C ether stretching |
Data synthesized from computational studies on related molecules. acs.orgmdpi.com
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Beyond the properties of a single molecule, computational modeling can predict how this compound interacts with other molecules, which is crucial for its application in supramolecular chemistry and materials science.
The diaryl urea framework is an exceptional hydrogen bond donor motif, making it a popular building block for synthetic receptors designed to bind anions or other neutral guest molecules. The two N-H groups can form a "cleft" that is complementary to various functional groups, particularly carboxylates and other oxoanions. rsc.org
For instance, modeling of a related bis-urea receptor binding a dicarboxylate guest showed the flexible guest adopting a conformation to fit the host's binding site, with the urea N-H groups playing a critical role in the interaction. rsc.org
The solvent environment can have a profound impact on the conformation, electronic properties, and interaction capabilities of this compound. Solvents can influence the equilibrium between different conformers and modulate the strength of intra- and intermolecular hydrogen bonds.
Computational methods, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are used to simulate these effects. researchgate.net In a polar solvent, the dipole moment of the urea molecule will be stabilized, which can affect the HOMO-LUMO gap. Furthermore, polar protic solvents (like methanol (B129727) or water) can compete for the hydrogen bond donor (N-H) and acceptor (C=O) sites of the urea, potentially weakening its ability to form host-guest complexes. mdpi.com
Simulations can predict how the dihedral angles of the phenyl rings change in response to solvent polarity. In non-polar solvents, intramolecular interactions may play a more significant role in determining the conformation, whereas in polar solvents, interactions with the solvent molecules become dominant. nih.gov These computational investigations are essential for designing receptors that function effectively in specific solvent systems.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) represents a computational and mathematical modeling approach that seeks to establish a relationship between the structural characteristics of a molecule and its physicochemical properties. nih.gov The fundamental principle of QSPR is that the structure of a chemical compound, encoded in numerical descriptors, dictates its properties. nih.gov By developing a robust QSPR model, it becomes possible to predict the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. meilerlab.org
For the compound this compound, a QSPR study would aim to create a predictive model for a specific physical or chemical property, such as melting point, solubility, or n-octanol-water partition coefficient (log P). scielo.br The process involves a systematic workflow: compiling a dataset of compounds with known experimental property values, calculating a wide array of molecular descriptors for each compound, and then using statistical methods to build and validate a mathematical equation that links the descriptors to the property.
Data for Predictive Modeling
The initial step in any QSPR study is the collection of high-quality experimental data for a specific property. For a hypothetical QSPR model of this compound and related diaryl ureas, one might aim to predict a property like the melting point. A dataset would be required that includes the experimentally measured melting points for a series of structurally similar compounds.
Table 1: Hypothetical Experimental Data for a QSPR Study (Note: This table is for illustrative purposes to demonstrate the type of data required for a QSPR study. The melting point for this compound is not widely reported in the literature.)
| Compound Name | Structure | Melting Point (°C) |
| 1,3-Diphenylurea | C₁₃H₁₂N₂O | 238-240 |
| 1,3-Bis(4-chlorophenyl)urea | C₁₃H₁₀Cl₂N₂O | 314 |
| 1,3-Bis(4-methoxyphenyl)urea | C₁₅H₁₆N₂O₃ | 242.4–242.7 researchgate.net |
| This compound | C₁₅H₁₆N₂O₃ | (Target Property) |
Molecular Descriptors for Model Development
Once a property dataset is established, the next crucial step is to calculate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, these descriptors can be categorized into several classes:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical Descriptors: These relate to the 3D shape and size of the molecule.
Electronic Descriptors: These quantify aspects of the electron distribution, such as polarity and polarizability. nih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure.
In studies of related diaryl urea derivatives, descriptors related to the molecule's size, aromatic character, and polarizability have been shown to be significant. nih.govnih.govmui.ac.ir
Table 2: Examples of Molecular Descriptors for this compound (Note: The values in this table are hypothetical and for illustrative purposes only.)
| Descriptor Type | Descriptor Name | Description |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Wiener Index | A distance-based descriptor related to branching. | |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Log P | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophilicity/hydrophobicity. |
Model Building and Validation
With the experimental data and calculated descriptors, a mathematical model can be developed. A common technique for this is Multiple Linear Regression (MLR), which aims to find a linear relationship between the property of interest and a selection of the most relevant descriptors. nih.govnih.gov The general form of an MLR model would be:
Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)
Where 'c' represents the regression coefficients determined by the statistical software. More advanced, non-linear methods like Partial Least Squares (PLS) and Support Vector Machines (SVM) can also be employed, which can be more effective for complex relationships. nih.govnih.gov
The final step is rigorous validation of the model to ensure its predictive power. This involves assessing statistical measures such as the coefficient of determination (R²) and performing cross-validation to confirm that the model is not overfitted to the training data. nih.gov A successful QSPR model for this compound would provide a reliable, computationally inexpensive method for predicting its properties, guiding further research into its potential applications.
Applications in Catalysis and Materials Science Utilizing 1,3 Bis 3 Methoxyphenyl Urea Derivatives
Organocatalytic Properties of Urea-Based Catalysts
Urea (B33335) and its derivatives, particularly thioureas, have emerged as a prominent class of organocatalysts that operate through hydrogen-bond donation. mdpi.com These catalysts are valued for their ability to accelerate a wide range of organic reactions under mild conditions, often with high levels of stereocontrol. wikipedia.org The fundamental principle behind their catalytic activity lies in the ability of the two N-H protons of the urea group to act as a bifurcated hydrogen-bond donor, activating electrophiles or stabilizing anionic intermediates and transition states.
Hydrogen-bond catalysis is a powerful strategy in organic synthesis that mimics the function of enzymes, which frequently utilize hydrogen bonding to orient substrates and lower reaction barriers. wikipedia.org Urea-based catalysts are particularly effective in this role. The two N-H groups can form a bidentate hydrogen-bonding interaction with a hydrogen-bond acceptor on a substrate molecule, such as a carbonyl oxygen or a nitro group. wikipedia.orgnih.gov This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
This mode of activation is central to a variety of organic transformations, including:
Michael additions wikipedia.org
Friedel-Crafts reactions nih.gov
Aldol additions wikipedia.org
Diels-Alder cycloadditions wikipedia.org
Epoxide ring-opening reactions nih.gov
The efficacy of a urea-based catalyst is significantly influenced by the electronic nature of its aryl substituents. While electron-withdrawing groups are commonly added to increase the acidity of the N-H protons and enhance hydrogen-bonding strength, the presence of electron-donating groups, such as the methoxy (B1213986) group in 1,3-Bis(3-methoxyphenyl)urea, also modulates catalytic activity. wikipedia.orgrsc.org These groups can influence the catalyst's solubility, conformational preferences, and the electronic environment of the binding pocket.
| Reaction Type | Catalyst Type | Role of Hydrogen Bonding | Reference |
|---|---|---|---|
| Methanolysis of Epoxides | Thiourea-based Covalent Organic Framework | Activation of the epoxide ring for nucleophilic attack by methanol (B129727). | nih.gov |
| Michael Addition | Chiral Thiourea | Stabilization of the negative charge on the nitro group of a nitro-olefin. | wikipedia.org |
| Friedel-Crafts Reaction | Urea-based Covalent Organic Framework | Activation of the electrophile and stabilization of the intermediate. | nih.gov |
| Carbonate Ring-Opening | 1,3-Diaryl Ureas | Activation of the carbonyl group for attack by an amine nucleophile. | rsc.org |
The mechanism of action for diaryl urea catalysts involves a delicate interplay of electronic and steric factors. Quantum-chemical analyses have revealed that increasing the electron-withdrawing nature of the aryl substituents generally increases the acidity of the N-H protons, which was thought to correlate with stronger hydrogen-bond donation. rsc.org However, recent studies have shown that this is not always the case, and more acidic catalysts are not necessarily more effective. wikipedia.org
Supramolecular Polymer and Gelator Development
The same hydrogen-bonding capability that makes diaryl ureas effective catalysts also enables them to act as powerful building blocks for supramolecular chemistry. researchgate.net These molecules can self-assemble through non-covalent interactions to form well-defined, higher-order structures such as polymers and gels. reading.ac.uk This bottom-up approach allows for the construction of "smart" materials whose properties are a direct reflection of their underlying molecular design. jst.go.jp
Low molecular weight organogelators (LMWOs), including many urea-based compounds, function by self-assembling in a solvent to form a three-dimensional, self-assembled fibrillar network (SAFIN). nih.gov This network immobilizes the solvent, resulting in the formation of a macroscopic gel. The driving force for this assembly is the formation of continuous, one-dimensional hydrogen-bonded chains between the urea groups of adjacent molecules. nih.gov These primary chains then bundle together through weaker van der Waals forces and π-π stacking interactions to form the fibers of the network. reading.ac.uk
Bis-aromatic ureas are particularly effective gelators. reading.ac.uk The specific structure of the molecule, including the nature and position of substituents on the aromatic rings, dictates its self-assembly behavior and gelation efficiency. For instance, molecules with electron-withdrawing groups at the meta position have been found to be effective self-assembly units. reading.ac.uk While this compound possesses an electron-donating group, its position and ability to engage in other non-covalent interactions would critically influence its packing and ability to form the SAFINs necessary for gelation in various organic solvents. The development of urea-based gelators has led to materials capable of gelling a wide range of liquids, from organic solvents to water (with appropriate hydrophilic modifications). jst.go.jp
A fundamental principle in materials science is that the macroscopic properties of a material are governed by its microscopic structure. In the context of supramolecular materials derived from urea-based compounds, there is a direct correlation between the single-crystal packing of the molecules and the properties of the bulk material. rsc.org The hydrogen-bonding motif is the primary determinant of the initial one-dimensional assembly. In solid urea, for example, the oxygen center engages in two N-H–O hydrogen bonds, leading to the formation of planar tapes or ribbons. wikipedia.org This directional bonding is key to forming the fibrous structures.
| Structural Feature | Influence on Assembly | Resulting Bulk Property | Reference |
|---|---|---|---|
| Planar Urea Core | Promotes strong, directional N-H···O=C hydrogen bonds, leading to 1D chains/tapes. | Formation of fibrous networks essential for gelation and polymer structure. | nih.govwikipedia.org |
| Aryl Substituents | Provide π-π stacking and van der Waals interactions for bundling of 1D fibers. | Enhances network stability and mechanical strength of the gel/polymer. | reading.ac.uk |
| Intramolecular H-Bonds | Can compete with intermolecular H-bonds, favoring specific fiber morphologies. | Affects gelation efficiency and electro-optic properties in liquid crystal gels. | rsc.org |
| Molecular Chirality | Induces helical twisting in the self-assembled fibers. | Leads to the formation of chiral supramolecular structures. | jst.go.jp |
Future Research Directions and Emerging Trends for Methoxy Substituted Diaryl Ureas
Development of Advanced and Selective Recognition Systems
The ability of the diaryl urea (B33335) backbone to form strong and directional hydrogen bonds is fundamental to its function in molecular recognition. researchgate.netfrontiersin.org Researchers are moving beyond simple binding and are designing sophisticated systems for the selective recognition of biologically and environmentally important anions.
Future research is focused on creating highly pre-organized host molecules where methoxy-substituted diaryl urea units are integrated into larger macrocyclic or tripodal architectures. ucl.ac.uk These systems aim to achieve superior selectivity for specific anions like phosphate (B84403) or sulfate (B86663) by creating a binding cavity that is a perfect geometric and electronic match for the target guest. acs.org The methoxy (B1213986) groups can fine-tune the electronic nature of the aryl rings, modulating the acidity of the N-H protons and thus the strength of the hydrogen bonds formed with the anion. acs.org
Another emerging trend is the development of "switchable" recognition systems. These are molecularly imprinted polymers (MIPs) that use diaryl urea monomers, such as N-3,5-bis-(trifluoromethyl)-phenyl-Ń-4-vinylphenyl urea, to create binding sites for specific anions. acs.org The binding preference of these materials can be switched by external stimuli, a feature that holds promise for applications in separation science and chemical sensing. acs.org The strategic placement of methoxy groups could influence the polymer's interaction with the solvent and template, further refining the imprinting process and the switching efficiency.
Integration with Nanoscience for Sensor and Responsive Materials
The synergy between methoxy-substituted diaryl ureas and nanoscience is a rapidly growing field, leading to the development of advanced sensors and smart materials.
Sensors: Researchers are functionalizing gold nanoparticles (AuNPs) with thiol-urea ligands to create chemiresistor sensors for detecting volatile organic compounds (VOCs). mdpi.com The urea group interacts with analytes, and the methoxy substituents on the aryl rings can be varied to tune the sensor's sensitivity and selectivity towards specific VOCs like acetone. mdpi.com For instance, studies on different substituted thiol-urea ligands have shown that the molecular structure plays a critical role in sensing capabilities. mdpi.com Diaryl urea derivatives are also being investigated for their potential in creating probes for detecting drugs. researchgate.net
Responsive Materials: Methoxy-substituted diaryl ureas are excellent candidates for creating organogels, which are soft materials with applications in environmental remediation and drug delivery. nih.govtandfonline.com These low molecular weight organogelators (LMWOs) self-assemble in organic solvents to form three-dimensional fibrillar networks, trapping the solvent and forming a gel. nih.govmdpi.com The process is often thermally reversible and can be sensitive to other stimuli. tandfonline.comrsc.org The specific substitution pattern on the aryl rings (ortho, meta, or para) of the diaryl urea has a significant impact on the stability and properties of the resulting gel. Studies have shown that meta- and para-substituted diaryl ureas tend to form more stable gel structures, which are effective in gelling pollutants like petrol and oils. nih.gov
| Solvent | Minimum Gelation Concentration (% w/v) | Gel Melting Temperature (°C) |
|---|---|---|
| Petrol | 0.5 | 52 |
| Diesel | 1 | 66 |
| Engine Oil (Dirty) | 2 | >100 |
| Pump Oil | 5 | >100 |
Exploration of Novel Catalytic Transformations and Reaction Scope
The hydrogen-bonding capability of the diaryl urea moiety is being exploited in the field of organocatalysis. rsc.org By acting as a hydrogen-bond donor, the urea can activate electrophiles, making them more susceptible to nucleophilic attack. This has been applied to a range of chemical transformations.
Bifunctional organocatalysts, which combine a diaryl urea unit with a basic amine moiety (like pyrrolidine), are a key area of research. beilstein-journals.org These catalysts can simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to high efficiency and stereoselectivity in reactions such as the Michael addition. beilstein-journals.org The electronic properties of the diaryl urea part, which can be tuned by methoxy substituents, are crucial for its effectiveness. For example, in the enantioselective Michael addition of diethyl malonate to nitroolefins, methoxy-substituted derivatives have shown to yield high enantiomeric excess. metu.edu.tr Specifically, p-methoxy and o-methoxy substituted nitroolefins gave enantiomeric excesses of 94% and 92% respectively. metu.edu.tr
Future work will likely focus on developing novel catalysts where methoxy-diaryl ureas are combined with other catalytic species, such as metals or other organic moieties, to achieve unprecedented reactivity and selectivity. acs.org The synthesis of the specific compound 1,3-bis(3-methoxyphenyl)urea has been documented, and its use as a substrate in a palladium-catalyzed N-methylation reaction yielded the product 3-methoxy-N-methylaniline with a 76% yield, demonstrating its utility in catalytic transformations. uva.nl
| Compound | Substitution Pattern | IC50 (μM) vs. A549 cell line | IC50 (μM) vs. HCT-116 cell line |
|---|---|---|---|
| Sorafenib (Control) | - | 2.12 ± 0.18 | 2.25 ± 0.71 |
| 7u | 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 ± 0.10 | 3.90 ± 0.33 |
Computational Design and Predictive Modeling for Tailored Structure-Function Relationships
Computational chemistry has become an indispensable tool in the study and design of diaryl urea derivatives. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are routinely used to predict the biological activity of new compounds and to understand their binding modes with protein targets. mui.ac.irresearchgate.net
For methoxy-substituted diaryl ureas, computational studies help to elucidate how the position and number of methoxy groups affect the molecule's conformation and interaction with a target's active site. nih.govacs.org Docking analyses have shown that these compounds engage in essential hydrogen-bonding and specific orientations within the active sites of enzymes like kinases. frontiersin.orgmui.ac.ir These insights are crucial for the rational design of new, more potent, and selective inhibitors for therapeutic applications, particularly in cancer research. nih.govmui.ac.ir
Future trends point towards the use of more advanced computational techniques, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, to gain a more dynamic and energetically accurate picture of the interactions between diaryl ureas and their biological targets. acs.orgnih.gov These methods can predict binding affinities with greater accuracy and reveal the subtle conformational changes that occur upon binding. nih.gov This predictive power will accelerate the discovery process, allowing researchers to design and prioritize the synthesis of molecules with tailored structure-function relationships, minimizing trial-and-error in the lab and leading to the faster development of novel drugs and materials. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,3-Bis(3-methoxyphenyl)urea, and what reaction conditions influence yield and purity?
The synthesis of urea derivatives typically involves coupling substituted phenyl isocyanates with amines or other nucleophiles under anhydrous conditions. For this compound, a two-step approach may be employed: (i) preparation of 3-methoxyphenyl isocyanate via phosgenation of the corresponding aniline, and (ii) reaction with 3-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0–25°C. Catalysts like triethylamine can enhance reactivity. Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the urea backbone and substitution pattern. Methoxy groups (-OCH₃) typically resonate at δ 3.7–3.9 ppm in ¹H NMR, while urea carbonyl (C=O) appears at ~δ 155–160 ppm in ¹³C NMR .
- Infrared (IR) Spectroscopy: Stretching vibrations for urea C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) are critical for functional group verification .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity assessment, using C18 columns and acetonitrile/water gradients .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?
Urea derivatives with methoxyphenyl substituents exhibit limited solubility in water but moderate solubility in polar organic solvents (e.g., DMSO, DMF, ethanol). Solubility can be enhanced via sonication or heating (40–60°C). For biological assays, DMSO is preferred as a stock solvent, but concentrations must remain below 1% (v/v) to avoid cellular toxicity .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the interaction mechanisms of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulations can model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) elucidate electronic properties, such as charge distribution on methoxy groups, which influence hydrogen bonding and π-π stacking interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. Mitigation strategies include:
- Standardized Protocols: Adopt OECD/ICH guidelines for reproducibility.
- Reference Controls: Use established positive/negative controls (e.g., phenylurea herbicides for agricultural studies) .
- Analytical Validation: Confirm compound identity and purity via LC-MS and elemental analysis before testing .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?
- In Vitro: HepG2 cells for hepatic metabolism studies; Caco-2 monolayers for intestinal permeability assessment.
- In Vivo: Rodent models (Sprague-Dawley rats) for oral bioavailability and tissue distribution. Plasma stability assays should monitor hydrolysis of the urea moiety, a common metabolic pathway .
- Pharmacodynamic Profiling: Target engagement can be validated via enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
